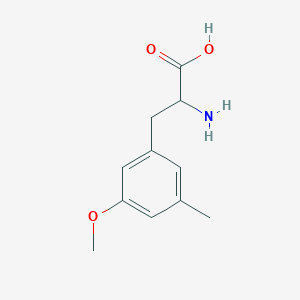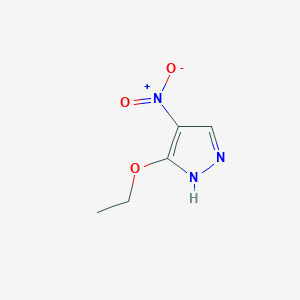![molecular formula C17H12F3NO2 B1636436 1-Méthyl-2-[3-(trifluorométhyl)phénoxy]-1H-indole-3-carbaldéhyde CAS No. 338416-72-1](/img/structure/B1636436.png)
1-Méthyl-2-[3-(trifluorométhyl)phénoxy]-1H-indole-3-carbaldéhyde
Vue d'ensemble
Description
1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde is a complex organic compound with the molecular formula C17H12F3NO2. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Applications De Recherche Scientifique
1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and agrochemicals
Analyse Biochimique
Biochemical Properties
1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative processes, such as cytochrome P450 enzymes . These interactions often involve the formation of covalent bonds or non-covalent interactions, which can alter the enzyme’s activity and stability. Additionally, this compound may interact with proteins involved in signal transduction pathways, potentially influencing cellular responses to external stimuli .
Cellular Effects
The effects of 1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For instance, it may upregulate or downregulate the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, it may undergo degradation, leading to the formation of by-products that can have different biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes . These effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Additionally, it may influence the production of reactive oxygen species (ROS), which can have downstream effects on cellular function .
Transport and Distribution
Within cells and tissues, 1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, its presence in the nucleus may enhance its effects on gene expression .
Subcellular Localization
The subcellular localization of 1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde is critical for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the mitochondria may influence mitochondrial function and energy production. Additionally, its presence in the endoplasmic reticulum can affect protein folding and secretion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde typically involves the reaction of 1-methylindole with 3-(trifluoromethyl)phenol under specific conditions. Sodium hydride is often used as a base, and the reaction is carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere, such as argon, at elevated temperatures (around 125°C) for an extended period (24 hours) .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in radical substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) are used in trifluoromethylation reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups in place of the trifluoromethyl group.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
Fluoxetine: An antidepressant with a similar trifluoromethyl group, enhancing its pharmacological properties.
Berotralstat: A drug used to treat hereditary angioedema, also containing a trifluoromethyl group.
Uniqueness: 1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde is unique due to its specific indole and aldehyde functionalities, which provide distinct reactivity and potential for diverse applications compared to other trifluoromethyl-containing compounds .
Propriétés
IUPAC Name |
1-methyl-2-[3-(trifluoromethyl)phenoxy]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO2/c1-21-15-8-3-2-7-13(15)14(10-22)16(21)23-12-6-4-5-11(9-12)17(18,19)20/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLAHHBDMCATQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1OC3=CC=CC(=C3)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1,4-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]butane](/img/structure/B1636408.png)

